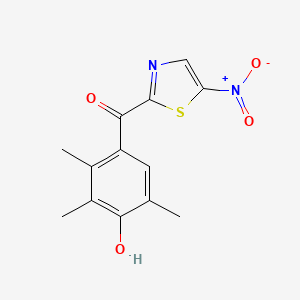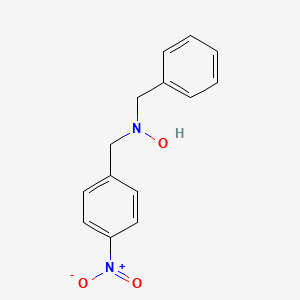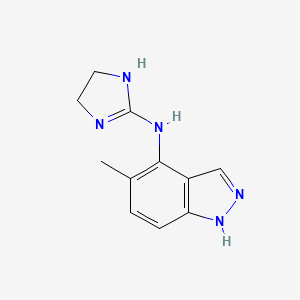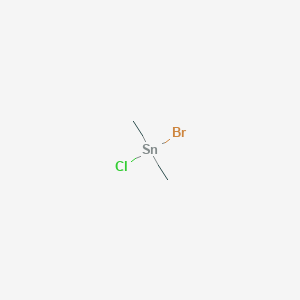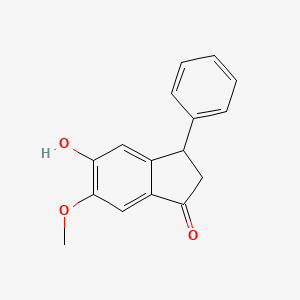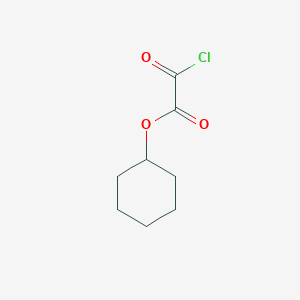
Cyclohexyl chloro(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl chloro(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a chloro(oxo)acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl chloro(oxo)acetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl chloro(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexanol and chloroacetic acid.
Reduction: The compound can be reduced to cyclohexyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, often under basic conditions.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Cyclohexanol and chloroacetic acid.
Reduction: Cyclohexyl acetate.
Applications De Recherche Scientifique
Cyclohexyl chloro(oxo)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of cyclohexyl chloro(oxo)acetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The chloro group can also participate in substitution reactions, making the compound versatile in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Attack: The ester bond is targeted by nucleophiles, leading to hydrolysis or substitution reactions.
Reduction Pathways: The compound can be reduced to form cyclohexyl acetate, involving the transfer of electrons from reducing agents.
Comparaison Avec Des Composés Similaires
Cyclohexyl chloro(oxo)acetate can be compared with other similar compounds, such as:
Cyclohexyl Acetate: Lacks the chloro group, making it less reactive in substitution reactions.
Chloroacetic Acid Esters: These compounds have similar reactivity but differ in the alkyl group attached to the ester moiety.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a chloro(oxo)acetate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes.
Propriétés
Numéro CAS |
54166-92-6 |
|---|---|
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
cyclohexyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
BOIJGDQIIVTEIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
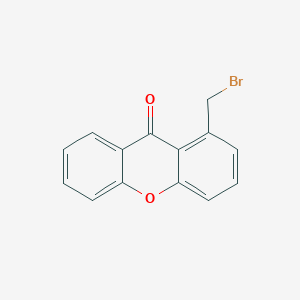

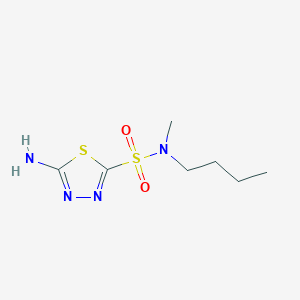
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
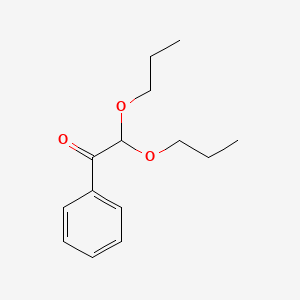
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
